Product packaging for Chlorbromuron(Cat. No.:CAS No. 13360-45-7)

Chlorbromuron

Cat. No.: B083572
CAS No.: 13360-45-7
M. Wt: 293.54 g/mol
InChI Key: NLYNUTMZTCLNOO-UHFFFAOYSA-N
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Description

Chlorbromuron (CAS 13360-45-7) is a substituted phenylurea herbicide with the IUPAC name 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea and a molecular formula of C 9 H 10 BrClN 2 O 2 and a molecular weight of 293.54 g/mol . It is classified as a photosynthetic electron transport inhibitor, acting at the photosystem II receptor site in plants, which leads to the disruption of photosynthesis . Historically, it was used as a pre- and post-emergence herbicide for the control of annual grasses and broadleaved weeds in crops such as potatoes, soybeans, and cereals . Although its agricultural use is now obsolete in many regions , it remains a compound of significant interest for environmental and analytical research. Current studies focus on its environmental fate, including its metabolism in soil and plants, and the development of advanced remediation techniques for water treatment, such as its degradation via electro-Fenton reactions which achieve a high degree of mineralization . From a physicochemical perspective, it is a colorless powder with a melting point of 95-97 °C, a water solubility of 35 mg/L at 20 °C, and a low vapor pressure . It is moderately persistent in the soil environment, with reported field and laboratory DT₅₀ values ranging from approximately 37 to 40 days . Researchers utilize this compound as a model pollutant in studies investigating the adsorption, leaching, and enhanced degradation of herbicides in soils, particularly when amended with organic wastes to reduce environmental mobility . It is also used in the development and validation of analytical methods, such as direct determination by gas chromatography, for pesticide residue analysis . This product is intended for research and analytical purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrClN2O2 B083572 Chlorbromuron CAS No. 13360-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea
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InChI

InChI=1S/C9H10BrClN2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)
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InChI Key

NLYNUTMZTCLNOO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C(=O)NC1=CC(=C(C=C1)Br)Cl)OC
Source PubChem
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Molecular Formula

C9H10BrClN2O2
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DSSTOX Substance ID

DTXSID6040290
Record name Chlorbromuron
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Molecular Weight

293.54 g/mol
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Physical Description

Colorless or white solid; [HSDB] Colorless solid; [MSDSonline]
Record name Chlorbromuron
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Solubility

SOL IN ACETONE & DIMETHYLFORMAMIDE, SOL IN METHYL ETHYL KETONE, ISOPHORONE, CHLOROFORM, DIETHYL SULFOXIDE, Moderately soluble in xylene., In water 35 mg/l (20 °C). In acetone 460, dichloromethane 170, hexane 89, benzene 72, isopropanol 12 (all in g/kg, 20 °C).
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Density

1.68 g/cu cm at 20 °C
Record name CHLORBROMURON
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Vapor Pressure

0.0000004 [mmHg], 3.97X10-7 mm Hg @ 20 °C
Record name Chlorbromuron
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Color/Form

WHITE CRYSTALLINE, Off white color, crystalline, Colorless powder

CAS No.

13360-45-7
Record name Chlorbromuron
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Record name Chlorbromuron [BSI:ISO]
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Melting Point

95-97 °C
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Mechanisms of Herbicidal Action

Photosystem II Inhibition: Molecular and Cellular Mechanisms

Chlorbromuron is a potent inhibitor of Photosystem II, a critical protein complex located in the thylakoid membranes of chloroplasts. cambridge.org Its inhibitory action disrupts the normal flow of electrons required for photosynthesis.

The photosynthetic electron transport chain is a series of protein complexes that transfer electrons from water to NADP+, creating a proton gradient that drives the synthesis of ATP. This process is essential for converting light energy into chemical energy. researchgate.net this compound interferes with this chain by blocking the flow of electrons at Photosystem II. cambridge.org This blockage not only halts the production of energy (ATP) and reducing power (NADPH) needed for CO2 fixation but also leads to the accumulation of high-energy electrons on chlorophyll (B73375) molecules. wikipedia.org This accumulation results in oxidative stress and the formation of highly reactive molecules that cause lipid and protein membrane destruction, leading to cell leakage and rapid disintegration. tandfonline.com

The inhibitory effect of this compound is achieved through its binding to the D1 protein, a core component of the Photosystem II reaction center. wikipedia.org Specifically, phenylurea herbicides like this compound bind to the QB binding niche on the D1 protein. This binding site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. By occupying this site, this compound competitively inhibits the binding of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor (QA) to PQ. researchgate.net This interruption of the electron transport chain is the direct cause of the herbicidal effects. chemicalwarehouse.com

Interference with Photosynthetic Electron Transport Chain

Selective Action and Differential Plant Response Research

The selectivity of this compound, its ability to control weeds without significantly harming crops, is a key aspect of its utility. This selectivity is not inherent to the herbicide's primary mode of action but rather stems from physiological and biochemical differences between plant species.

Research has shown that the differential response of plants to this compound is largely due to variations in their ability to metabolize the herbicide into non-toxic compounds.

A study comparing the metabolic fate of root-applied, radiolabeled this compound in tolerant corn (Zea mays L.) and susceptible cucumber (Cucurbita sativus L.) revealed significant differences. In corn, the major metabolite found in both shoots and roots was the non-phytotoxic 3-(3-chloro-4-bromophenyl)-1-methoxyurea. cambridge.orgcambridge.orgcapes.gov.br This demonstrates that tolerant corn can detoxify the herbicide. In contrast, no evidence of this compound metabolism was found in the susceptible cucumber plants. cambridge.orgcambridge.orgcapes.gov.br

Further research into the selectivity of phenylurea herbicides has identified that the rate of metabolism is a crucial factor. Tolerant species are able to degrade the herbicide more efficiently than susceptible ones. For some phenylurea herbicides, this detoxification occurs through N-dealkylation and ring-methyl hydroxylation, processes catalyzed by cytochrome P450 monooxygenases, effectively rendering the herbicide inactive. nih.gov

The following table summarizes the findings of the comparative study between tolerant corn and susceptible cucumber.

FeatureTolerant Corn (Zea mays L.)Susceptible Cucumber (Cucurbita sativus L.)
Metabolism of this compound Metabolized to non-phytotoxic 3-(3-chloro-4-bromophenyl)-1-methoxyureaNo evidence of metabolism
"Binding" of Compound Evidence of "binding" in shoots and rootsSome "binding" occurred in shoots and roots

Data sourced from Nashed, R. B., Katz, S. E., & Ilnicki, R. D. (1970). The Metabolism of 14C-Chlorbromuron in Corn and Cucumber. cambridge.org

The movement, or translocation, of a herbicide within a plant is another critical factor determining its efficacy and selectivity. Studies have shown that differential translocation can be a primary mechanism of tolerance.

In a study involving root-fed this compound, the susceptible tomato plant (Lycopersicum esculentum Mill.) readily absorbed and translocated the herbicide to its foliage. tandfonline.com However, the more resistant umbelliferous crop plants, carrot (Daucus carota L.) and coriander (Coriandrum sativum L.), while absorbing the herbicide into their roots in high concentrations, did not translocate it to the shoots in significant amounts. tandfonline.com This lack of upward movement of the photosynthetic inhibitor to its site of action in the leaves is believed to be the primary reason for the physiological tolerance observed in these species. tandfonline.com

The following table illustrates the differential translocation of this compound in susceptible and resistant species.

Plant SpeciesSusceptibilityTranslocation from Roots to Foliage
Tomato (Lycopersicum esculentum Mill.)SusceptibleReadily translocated
Carrot (Daucus carota L.)Moderately SusceptibleNot appreciably translocated
Coriander (Coriandrum sativum L.)ResistantNot appreciably translocated

Data sourced from Hogue, E. J. (1978). Absorption and translocation of metobromuron (B166326) and this compound. tandfonline.com

Compartmentalization, the sequestration of a herbicide or its metabolites away from the target site, is another potential mechanism of tolerance. redalyc.org While the aforementioned study on corn and cucumber noted evidence of "binding" of this compound in both species, suggesting some level of compartmentalization, the primary difference in tolerance was attributed to metabolism. cambridge.orgcambridge.orgcapes.gov.br The principle of compartmentalization involves moving the herbicide into cellular compartments, such as the vacuole, where it cannot interfere with photosynthesis in the chloroplasts. researchgate.net

Metabolism and Degradation Pathways

Plant Metabolism of Chlorbromuron

The way plants process and break down the herbicide this compound is a key factor in its selectivity, determining which plants are tolerant and which are susceptible. This metabolic process involves the transformation of the parent compound into various metabolites, some of which are less harmful to the plant.

Identification and Characterization of Metabolites in Plant Tissues

Research has shown that the metabolic fate of this compound varies between plant species. In a study comparing tolerant corn (Zea mays L.) and susceptible cucumber (Cucurbita sativus L.), the primary metabolite identified in both the shoots and roots of corn was 3-(3-chloro-4-bromophenyl)-1-methoxyurea. cambridge.orgcambridge.org This metabolite is considered nonphytotoxic. The formation of this compound occurs through demethylation, a process where a methyl group is removed from the this compound molecule. cambridge.org

Conversely, in the susceptible cucumber plants, there was no evidence of this compound metabolism. cambridge.orgcambridge.org The parent compound remained unchanged within the plant tissues, leading to its herbicidal effect.

The general metabolic pathway for dimethyl substituted urea (B33335) herbicides like monuron (B1676734) and diuron (B1670789) proceeds through demethylation to a monomethyl derivative, then to the corresponding phenylurea, and finally to the aniline (B41778) derivative. cambridge.org For methyl-methoxy substituted ureas like linuron (B1675549) and this compound, demethylation also appears to be the initial step. However, this results in the formation of a significantly less phytotoxic methoxy (B1213986) derivative. cambridge.org

Table 1: this compound and its Primary Metabolite in Plants

Compound NameChemical FormulaRole in Plant Metabolism
This compoundC9H10BrClN2O2Parent herbicide
3-(3-chloro-4-bromophenyl)-1-methoxyureaC8H8BrClN2O2Major nonphytotoxic metabolite in tolerant plants

Detoxification Pathways in Tolerant Plant Species

The primary detoxification pathway for this compound in tolerant plants like corn is enzymatic degradation. cambridge.orgcambridge.org This process renders the herbicide harmless. The key transformation is the demethylation of this compound to 3-(3-chloro-4-bromophenyl)-1-methoxyurea. cambridge.orgcambridge.org

Plant enzymes, such as cytochrome P450 monooxygenases, are known to be involved in the metabolism of phenylurea herbicides. nih.gov These enzymes can catalyze N-demethylation reactions. While direct studies on this compound are limited, research on similar herbicides like chlortoluron and isoproturon (B30282) shows that cytochrome P450 enzymes can perform mono- and di-N-demethylation. nih.gov It is suggested that these enzymes also play a role in the dealkylation of methoxylated forms like this compound. nih.gov

Research on "Binding" Phenomena in Plant Biomass

In addition to metabolic degradation, another phenomenon observed in plants treated with this compound is the "binding" of the herbicide or its metabolites to plant biomass. cambridge.orgcambridge.org This process involves the incorporation of these compounds into insoluble fractions of the plant material, effectively sequestering them and preventing them from interfering with plant processes.

Evidence of this binding has been found in both the shoots and roots of tolerant corn. cambridge.orgcambridge.org Interestingly, even in susceptible cucumber, where metabolism of this compound was not detected, some degree of binding still occurred in both the shoots and roots. cambridge.orgcambridge.org This suggests that binding can be a mechanism for tolerance, even in the absence of significant metabolic breakdown. The binding of herbicides or their metabolites to cellular components is a recognized mechanism of accumulation and detoxification in plants. researchgate.net

Microbial Metabolism in Soil Ecosystems

The breakdown of this compound in the soil is largely driven by the metabolic activities of microorganisms. Various fungi and bacteria have been identified as capable of degrading this herbicide, playing a crucial role in its environmental fate.

Role of Specific Soil Fungi in this compound Degradation (e.g., Rhizoctonia solani)

The soil fungus Rhizoctonia solani has been identified as a key player in the degradation of this compound. nih.govasm.orgnih.gov This fungus can transform this compound into its demethylated product, 3-(3-chloro-4-bromophenyl)-1-methoxyurea. nih.govasm.orgnih.gov Further degradation of this compound by R. solani has also been observed, indicating a broader capacity to break down this herbicide. nih.gov

Studies have shown that R. solani possesses a generalized ability to metabolize various phenyl-substituted urea herbicides, including chloroxuron, diuron, fenuron, fluometuron, linuron, and metobromuron (B166326). nih.gov The proposed degradation pathway for this compound by R. solani involves demethoxylation followed by demethylation, ultimately leading to the formation of an aniline. core.ac.uk

Bacterial Degradation and Biotransformation Studies

Various bacterial species have also been shown to contribute to the degradation of this compound and related phenylurea herbicides. A stable mixed bacterial culture isolated from soil was found to completely mineralize the related herbicide linuron and could also degrade this compound. researchgate.net This culture utilized linuron as both a carbon and nitrogen source and was capable of breaking down intermediate products like 3,4-dichlorophenyl-l-methylurea, 3,4-dichlorophenylurea, and 3,4-dichloroaniline (B118046). researchgate.net

Bacillus sphaericus is another bacterium that can decompose methoxy-containing urea herbicides like monolinuron, linuron, and metobromuron, suggesting a potential role in this compound degradation as well. researchgate.net The degradation by B. sphaericus involves the removal of CO2 from the ureido portion of the molecule. researchgate.net The initial step in the bacterial degradation of linuron is typically amide hydrolysis, yielding 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine (N,O-DMHA). researchgate.net

In soil, 4-bromo-3-chloroaniline (B1265746) has been identified as a metabolite of this compound, generated through microbial and enzymatic processes. kuleuven.be

Table 2: Microorganisms Involved in this compound Degradation

MicroorganismTypeKey Degradation ActivityMetabolites Formed
Rhizoctonia solaniFungusTransforms this compound3-(3-chloro-4-bromophenyl)-1-methoxyurea, further degradation products nih.govasm.orgnih.gov
Mixed bacterial cultureBacteriaDegrades this compound and related herbicidesIntermediate products of related herbicides include 3,4-dichlorophenyl-l-methylurea, 3,4-dichlorophenylurea, and 3,4-dichloroaniline researchgate.net
Bacillus sphaericusBacteriaDecomposes methoxy-containing urea herbicidesNot specified for this compound, but removes CO2 from the ureido portion of related herbicides researchgate.net

Identification of Microbial Degradation Products and Intermediates

The microbial breakdown of this compound, a substituted phenylurea herbicide, leads to the formation of several key intermediates, shedding light on its metabolic fate in the environment. A primary degradation product consistently identified in soil is 4-bromo-3-chloroaniline . guidechem.comchemicalbook.comkuleuven.be This metabolite is the result of microbial and enzymatic processes that cleave the urea side chain of the parent molecule. kuleuven.be

Further research into the metabolic pathways has identified other significant intermediates. The fungus Rhizoctonia solani has been shown to transform this compound into its demethylated product, 3-(3-chloro-4-bromophenyl)-1-methoxyurea . nih.govnih.gov This indicates that demethoxylation and demethylation are crucial steps in the microbial degradation process. core.ac.uk Evidence also suggests the formation of 4-bromophenylurea as a subsequent degradation product. chemicalbook.com While some studies have pointed to N-demethoxylation as a potential pathway, it has been observed in only trace amounts in certain microbial cultures. researchgate.net

The following table summarizes the key microbial degradation products of this compound identified in various studies.

Table 1: Key Microbial Degradation Products of this compound

Degradation Product/Intermediate Identified in the presence of
4-bromo-3-chloroaniline Soil microorganisms
3-(3-chloro-4-bromophenyl)-1-methoxyurea Rhizoctonia solani (fungus)

Influence of Soil Microorganisms on Herbicide Fate and Dissipation

Specific microorganisms have been identified as capable of degrading this compound and related phenylurea herbicides. For instance, the soil fungus Rhizoctonia solani can metabolize this compound. nih.govnih.gov Additionally, bacteria such as Pseudomonas, Klebsiella pneumoniae, and Bacillus subtilis, as well as fungi like Aspergillus and white rot fungi, have been shown to degrade various herbicides, suggesting a potential role in this compound breakdown. nih.gov The composition and adaptation of the soil microbial community can significantly impact the rate of herbicide degradation. cnjournals.com

Environmental factors that affect microbial life, such as soil pH, moisture, and temperature, indirectly control the dissipation rate of this compound. nih.govcotton.org For example, sterilization of soil has been shown to significantly slow down the degradation of some herbicides, highlighting the critical role of microorganisms. frontiersin.orgnih.gov The presence of organic amendments can also alter the bioavailability and degradation of herbicides by modifying the soil's microbial and physical properties. frontiersin.orgmdpi.compreprints.org

Environmental Degradation Pathways in Abiotic Systems

Phototransformation and Mineralization in Aqueous Environments

In aquatic environments, this compound can undergo phototransformation when exposed to sunlight. chemicalbook.com This process involves the absorption of light energy, leading to the breakdown of the herbicide molecule. The primary photoproducts result from photolysis, which can involve hydroxylation with the release of a halide ion, and the elimination of the methoxy group from the urea side chain. guidechem.comchemicalbook.com The specific reaction pathway is dependent on the wavelength of the incident light; shorter wavelengths favor demethoxylation, while longer wavelengths promote photolysis at the para position of the phenyl ring. guidechem.comchemicalbook.com

The ultimate fate of this compound under photolytic conditions is mineralization, which is the complete breakdown of the organic molecule into inorganic compounds such as carbon dioxide. The presence of natural substances like humic acids in water can act as photosensitizers, potentially accelerating the degradation process. acs.org

Electrochemical Degradation Research

Electrochemical degradation methods, such as the electro-Fenton process, have been investigated for their effectiveness in removing this compound from water. nih.govsemanticscholar.org These advanced oxidation processes generate highly reactive hydroxyl radicals that can mineralize the herbicide, breaking it down into less harmful substances. researchgate.netdeswater.comuclm.es

Research has shown that the efficiency of this compound removal is influenced by factors like cell voltage, the pH of the solution, and the initial herbicide concentration. nih.gov The use of specific electrode materials, such as stainless steel or platinum anodes, plays a crucial role in the degradation process. nih.govsemanticscholar.org Studies have demonstrated that these electrochemical methods can achieve a high degree of mineralization, with total organic carbon (TOC) removal exceeding 98% under optimal conditions. nih.gov The degradation of this compound via these methods has been observed to follow apparent first-order kinetics. nih.gov

Hydrolysis Mechanisms in Environmental Contexts

Hydrolysis is an abiotic degradation pathway that contributes to the breakdown of this compound in the environment, particularly in aqueous systems. jrfglobal.com This chemical process involves the reaction of the herbicide with water, leading to the cleavage of its molecular structure. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium. jrfglobal.comeurl-pesticides.eu

Generally, phenylurea herbicides like chlorotoluron, which is structurally similar to this compound, are stable in neutral media but are hydrolyzed by strong acids and alkalis. nih.gov For many pesticides, hydrolysis is tested at environmentally relevant pH values of 4, 7, and 9. jrfglobal.com If a compound shows less than 10% hydrolysis after five days at 50°C, it is considered hydrolytically stable. jrfglobal.com While specific hydrolysis data for this compound is limited in the provided search results, the general principles suggest that pH is a critical factor in its abiotic degradation in water. epa.gov

Persistence and Mobility Research in Soil and Water Systems

This compound is considered to be moderately persistent in soil. herts.ac.uk Its half-life (DT50) in soil is typically around 39-40 days under aerobic laboratory conditions. herts.ac.uk However, persistence can be higher in some agricultural soils, with half-lives extending significantly. nih.gov

The mobility of this compound in soil, and therefore its potential to leach into groundwater, is influenced by its adsorption to soil particles, particularly organic matter. cotton.orgpreprints.org With a log Kow of 3.09, this compound has a moderate tendency to adsorb to soil. guidechem.com Consequently, it is generally not expected to leach to groundwater under normal conditions. herts.ac.uk However, in soils with low organic matter content, its mobility can increase. preprints.org Leaching studies have shown that while this compound can be found in leachates, its movement is often restricted to the upper soil layers. preprints.orgnih.govnih.gov The Groundwater Ubiquity Score (GUS) index, which considers both persistence and mobility, has been used to classify this compound's leaching potential as low to medium, depending on the soil type. preprints.orgnih.gov

In aquatic systems, the persistence of this compound is not typically high, though it can persist under certain conditions. herts.ac.uk Its fate is governed by a combination of photolysis, hydrolysis, and microbial degradation.

Half-Life Dynamics in Diverse Soil Types

The persistence of this compound in the environment is often quantified by its half-life (DT₅₀), which is the time required for 50% of the initial amount to degrade. This value can vary significantly depending on the specific characteristics of the soil. Laboratory studies under aerobic conditions at 20°C have reported a typical half-life of approximately 39 to 40 days, which classifies this compound as a moderately persistent herbicide herts.ac.uk.

Field and laboratory investigations have demonstrated a range of half-lives reflecting the influence of different soil environments. One study observed that the disappearance time (DT₅₀) for this compound in a silty clay loam soil could range from 18 to 95 days preprints.orgpreprints.org. Another comparative study highlighted the profound impact of soil type, finding that the half-life was substantially longer in an endoleptic phaeozem soil (ranging from 217 to 518 days) compared to a hypercalcic calcisol soil (71 to 178 days) researchgate.net. This variability underscores the importance of considering local soil conditions when assessing the environmental persistence of this compound.

Below is a data table summarizing the half-life of this compound in different soil contexts.

Soil Type/ConditionHalf-Life (DT₅₀) in DaysSource(s)
Aerobic, Laboratory (20°C)39 - 40 herts.ac.uk
Silty Clay Loam18 - 95 preprints.orgpreprints.org
Hypercalcic Calcisol71 - 178 researchgate.net
Endoleptic Phaeozem217 - 518 researchgate.net

Investigation of Downward Movement and Leaching Potential

The potential for a pesticide to move downward through the soil profile and leach into groundwater is a critical aspect of its environmental risk profile. For this compound, studies indicate a moderate potential for leaching echemi.com. The extent of this movement is closely tied to soil properties. In experiments using soil columns, this compound was detected in the water that leached through a hypercalcic calcisol soil, whereas it was not found in the leachate from an endoleptic phaeozem soil, suggesting lower mobility in the latter researchgate.net.

Further research has shown that this compound is often retained in the upper layers of the soil, particularly in soils that have been amended with organic matter preprints.orgpreprints.org. The addition of organic materials tends to increase the adsorption of the herbicide to soil particles, thereby reducing its availability for transport with water preprints.orgpreprints.org. The single largest factor influencing the mobility of pesticides like this compound is the soil's organic carbon content researchgate.net. Leaching potential can be assessed using indices such as the Groundwater Ubiquity Score (GUS); for this compound, these indices suggest a low to medium leachability potential preprints.orgpreprints.org.

Factors Influencing Environmental Persistence

The persistence of this compound in the soil is not static but is influenced by a combination of chemical, physical, and biological factors. Key among these are the soil's organic matter content and the activity of its microbial populations mdpi.combcpc.org.

Analytical Methodologies for Detection and Residue Analysis

Chromatographic Techniques for Chlorbromuron Quantification

Chromatography is the cornerstone of this compound analysis, offering the necessary separation power to isolate the analyte from complex sample components. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalently used techniques, each with specific advantages depending on the matrix and the required sensitivity. Thin-layer chromatography (TLC) also serves as a valuable tool, particularly for screening purposes.

Gas chromatography is a powerful technique for the analysis of thermally stable and volatile compounds. While some phenylurea herbicides are thermally labile, studies have indicated that those with a methoxy (B1213986) group, such as this compound, exhibit sufficient thermal stability for direct GC analysis without derivatization. nih.govresearchgate.net

Specific and sensitive detectors are employed to achieve low detection limits and minimize interferences. The Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like this compound, making it a suitable choice for analysis. nih.govgcms.cz For instance, a direct GC-NPD method was developed for the determination of this compound residues in potato samples. nih.gov Another specific detector is the Electron Capture Detector (ECD) , which is sensitive to halogenated compounds. Given that this compound contains both bromine and chlorine atoms, GC-ECD is an effective method for its detection. nih.gov One study reported a GC-ECD method for analyzing this compound residues in medicinal plants after alkaline hydrolysis and bromination of the resulting aniline (B41778) derivatives. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) provides definitive identification and quantification, with one method reporting detection limits between 0.5 and 5.0 ng/mL for several phenylurea herbicides, including this compound. researchgate.net

Table 1: Performance of GC-based methods for this compound analysis

MethodMatrixDetectorLimit of Detection (LOD)Recovery (%)Reference
GCPotatoNPD7.0-30 ng/g (powdered), 6.0-50 ng/g (fresh)84-95 (powdered), 86-101 (fresh) nih.gov
GCMedicinal PlantsECD0.008 mg/kg82-102 nih.gov
GC-MSWeed PlantsMS0.5-5.0 ng/mL>95 researchgate.net

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pesticides, including those that are non-volatile or thermally labile. shimadzu.comknauer.net It is particularly well-suited for the direct analysis of phenylurea herbicides like this compound without the need for derivatization. knauer.net

Reversed-phase HPLC with ultraviolet (UV) detection is a common approach for analyzing this compound residues. knauer.net A method for the analysis of several urea (B33335) herbicides, including this compound, in various food commodities utilized HPLC with UV detection at 254 nm. oup.comoup.com The development of HPLC methods coupled with diode array detection (DAD) allows for the simultaneous determination of multiple substituted phenylurea herbicides. chemicalbook.comresearchgate.net Furthermore, the coupling of HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the sensitive and selective determination of pesticide residues in complex matrices. shimadzu.comresearchgate.net These techniques offer high specificity and can achieve very low limits of detection. lcms.cz

Table 2: Performance of HPLC-based methods for this compound analysis

MethodMatrixDetectorLimit of Quantification (LOQ)Recovery (%)Reference
HPLCFruits and VegetablesDAD0.02-0.25 µg/g68.7-105.0 researchgate.netresearchgate.net
LC-MS/MSFood MatricesMS/MS0.1-50 µg/L (LOD)Not Specified lcms.cz
HPLCDrinking WaterDADNot Specified91-102 researchgate.net
LC-DADSoilDAD0.07-0.13 µg/g (LOD)79-97 researchgate.net

Thin-layer chromatography (TLC) offers a simple, cost-effective, and rapid screening method for pesticide residues. iaea.orgscispace.com While it may not provide the same level of quantification as GC or HPLC, its high sample throughput makes it suitable for preliminary analysis of a large number of samples. scispace.com

For this compound, TLC methods have been developed for its detection and semi-quantitative estimation. nih.gov One method for analyzing residues in medicinal plants utilized TLC to detect concentrations greater than 0.25 mg/kg. nih.gov The detection is often based on the visualization of aniline derivatives formed after hydrolysis. nih.gov The sensitivity of TLC methods can be enhanced through various visualization techniques. airccse.com Recent advancements in plate coatings and detection systems have renewed interest in TLC for pesticide residue analysis, especially when used in conjunction with more sophisticated techniques for confirmation. iaea.org

Table 3: Performance of TLC-based methods for this compound analysis

MethodMatrixDetection LimitKey FeatureReference
TLCMedicinal Plants>0.25 mg/kgSemi-quantitative estimation nih.gov
TLC-Hill reactionWheat2.2 ng (MDQ)Sensitive detection of herbicide residues airccse.com

High-Performance Liquid Chromatography (HPLC) in Residue Analysis

Development of Sample Preparation and Extraction Protocols for Complex Environmental Matrices

The analysis of trace components like this compound in complex environmental matrices such as soil, water, and food products necessitates efficient sample preparation and extraction protocols. researchgate.net The primary goals of these procedures are to isolate the analyte from interfering matrix components, concentrate the analyte to detectable levels, and present it in a form suitable for chromatographic analysis. epa.gov

Commonly used extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. epa.govthermofisher.com

Liquid-Liquid Extraction (LLE) : This traditional method involves partitioning the analyte between two immiscible liquid phases. nih.gov For example, this compound has been extracted from potato samples using a mixture of dichloromethane (B109758) and light petroleum. nih.gov

Solid-Phase Extraction (SPE) : SPE is a widely used technique that offers advantages such as reduced solvent consumption and high recovery rates. oup.com It involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. chemicalbook.com Various sorbents, including C8 and C18 cartridges, have been successfully used for the extraction of this compound and other phenylurea herbicides from water and soil samples. nih.govresearchgate.net

QuEChERS : The QuEChERS method has gained popularity for multi-residue pesticide analysis in food matrices due to its simplicity and effectiveness. thermofisher.com It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive SPE with sorbents like primary secondary amine (PSA) to remove interfering substances. eurl-pesticides.eu

Cleanup steps are often necessary to remove co-extracted matrix components that can interfere with the analysis. epa.gov Techniques such as gel permeation chromatography (GPC) and the use of different sorbent materials like Florisil or alumina (B75360) can be employed for this purpose. oup.comepa.govacs.org

Method Validation and Performance Characteristics in Analytical Research

The validation of analytical methods is essential to ensure the reliability and accuracy of the results. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and reproducibility. iaea.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound, reported LODs and LOQs vary depending on the method and matrix, ranging from the low µg/kg to the ng/g level. nih.govresearchgate.net For example, a GC-NPD method for potatoes had detection limits of 7.0-30 ng/g, while a GC-ECD method for medicinal plants reported a detection limit of 0.008 mg/kg. nih.govnih.gov

Recovery : Recovery studies are performed by spiking blank samples with a known amount of the analyte and measuring the percentage that is recovered through the entire analytical procedure. Acceptable recovery rates are typically in the range of 70-120%. researchgate.net Studies on this compound have reported recoveries ranging from 82% to 102% in medicinal plants and 84% to 101% in potatoes. nih.govnih.gov

Reproducibility : Reproducibility, often expressed as the relative standard deviation (RSD), measures the precision of the method. Lower RSD values indicate better reproducibility. For this compound analysis, RSD values are generally below 10%, indicating good precision. nih.govresearchgate.net

The validation process ensures that the analytical method is fit for its intended purpose, providing confidence in the data generated for monitoring this compound residues in the environment and food supply. iaea.orgeurl-pesticides.eu

Herbicide Resistance and Evolutionary Dynamics

Evolution of Resistance in Weed Species

The development of resistance is an evolutionary process where a few naturally occurring resistant individuals in a weed population survive herbicide application and reproduce, passing on their resistance traits. croplife.org.au Over time, this leads to a shift in the population's genetic makeup, resulting in a predominantly resistant population.

While specific documentation on the evolution of resistance solely to Chlorbromuron is limited in the available literature, studies on closely related phenylurea herbicides provide valuable insights. For instance, investigations into biotypes of slender foxtail (Alopecurus myosuroides) that survived applications of Chlorotoluron also demonstrated high tolerance to this compound. cambridge.org This indicates that the evolutionary pressures selecting for Chlorotoluron resistance can concurrently select for resistance to this compound. Research on Chenopodium album has shown complex patterns, where some populations resistant to triazine herbicides remained susceptible to urea (B33335) herbicides like this compound, while others showed resistance, highlighting the species- and population-specific nature of resistance evolution. cambridge.org

Mechanisms of this compound Resistance

Weeds have evolved two primary types of mechanisms to withstand herbicide effects: target-site resistance (TSR) and non-target-site resistance (NTSR). agronomyjournals.commdpi.com

Table 1: Overview of Herbicide Resistance Mechanisms

Resistance Type Description
Target-Site Resistance (TSR) Involves genetic mutations that alter the herbicide's target protein, reducing or eliminating its binding affinity. Can also involve the over-expression of the target protein. unl.edunih.gov

| Non-Target-Site Resistance (NTSR) | Involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. This includes reduced uptake, altered translocation, sequestration, or enhanced metabolic detoxification of the herbicide. nih.govwsu.edu |

Target-Site Resistance (TSR) in Photosystem II

This compound is classified as a Photosystem II (PSII) inhibitor. herts.ac.uk It acts by blocking electron transport at the Q-binding site of the D1 protein in the PSII complex, a crucial component of photosynthesis. mdpi.com

TSR to PSII inhibitors typically arises from point mutations in the chloroplast-encoded psbA gene, which codes for the D1 protein. unl.edunih.gov These mutations result in an amino acid substitution that alters the conformation of the herbicide-binding niche, thereby preventing the herbicide from effectively binding and inhibiting electron flow. unl.edu One of the most frequently reported mutations conferring resistance to PSII inhibitors is a substitution at the serine-264 position (e.g., Ser-264-Gly). mdpi.comresearchgate.net While this is a common mechanism for this class of herbicides, some studies on weeds resistant to phenylureas have indicated that NTSR may be the primary mechanism, even if TSR cannot be entirely ruled out. cambridge.org

Table 2: Common Mutations in the psbA Gene Conferring Resistance to PSII Inhibitors

Original Amino Acid & Position Substituted Amino Acid Reference
Valine-219 Isoleucine mdpi.com
Alanine-251 Valine mdpi.com
Serine-264 Glycine, Threonine mdpi.com

Non-Target-Site Resistance (NTSR), including Enhanced Metabolism

NTSR encompasses a variety of mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov The most studied NTSR mechanism is enhanced metabolism, where resistant plants detoxify the herbicide at a faster rate than susceptible plants. wsu.edufrontiersin.org This process is often mediated by large enzyme families, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), which chemically modify the herbicide molecule into a non-toxic form. mdpi.comfrontiersin.org

Research on a Chlorotoluron-resistant biotype of slender foxtail, which also displayed tolerance to this compound, suggested that the resistance was due to enhanced degradation or detoxification of the herbicide rather than a modification of the target site. cambridge.org This form of resistance is particularly problematic because it can confer resistance to herbicides from different chemical classes, a phenomenon known as cross-resistance. nih.gov

Investigation of Cross-Resistance Patterns within Phenylurea Herbicides

Cross-resistance occurs when a weed population develops resistance to multiple herbicides from the same chemical family or with the same mode of action, due to a single resistance mechanism. wikipedia.org Investigating these patterns is crucial for effective resistance management.

A significant finding comes from a study on a resistant biotype of slender foxtail (Alopecurus myosuroides). This biotype, which had been selected by Chlorotoluron, exhibited a high degree of cross-resistance to several other phenylurea herbicides. cambridge.org The study explicitly demonstrated that this biotype had high tolerance not only to Chlorotoluron but also to Linuron (B1675549), This compound , Diuron (B1670789), Monolinuron, and Neburon. cambridge.org This indicates that the resistance mechanism present in this weed population is effective against a broad range of phenylurea compounds. The likely mechanism in this case was identified as enhanced metabolism (NTSR), which can often detoxify multiple structurally related compounds. cambridge.org

Table 3: Observed Cross-Resistance in a Phenylurea-Resistant Slender Foxtail Biotype

Selecting Herbicide Herbicide with Observed Cross-Resistance Reference
Chlorotoluron Linuron cambridge.org
Chlorotoluron This compound cambridge.org
Chlorotoluron Diuron cambridge.org
Chlorotoluron Monolinuron cambridge.org

Research on Strategies for Herbicide Resistance Management

To combat the evolution and spread of herbicide resistance, Integrated Weed Management (IWM) is essential. hracglobal.comagronomyjournals.com This approach combines various control methods to reduce the selection pressure imposed by any single tactic, particularly herbicides.

Key strategies for managing resistance to herbicides like this compound include:

Rotation of Herbicide Modes of Action: The cornerstone of chemical resistance management is to rotate herbicides with different modes of action (MOA) in successive seasons or years. hracglobal.comcroplife.org.au This prevents the continuous selection for resistance to a single MOA. This compound belongs to WSSA Group 7 (HRAC Group C2). herts.ac.uk A management plan would involve rotating it with herbicides from different groups.

Use of Herbicide Mixtures: Applying tank-mixtures of two or more herbicides with different MOAs, where each is effective against the target weed, can delay the evolution of resistance. croplife.org.au However, this strategy must be carefully managed, as some research suggests it could inadvertently select for generalist NTSR mechanisms. whiterose.ac.uk

Cultural and Mechanical Practices: Non-chemical methods are vital components of IWM. These include crop rotation, use of competitive crop cultivars, strategic tillage, and maintaining field sanitation to prevent the spread of resistant weed seeds. hracglobal.comiastate.edu

Scouting and Record-Keeping: Regularly monitoring fields before and after herbicide application helps in the early detection of resistant patches, and maintaining accurate records of herbicide use and weed populations can inform future management decisions. iastate.edu

By implementing these diverse strategies, the selection pressure for resistance to any single herbicide, including this compound, can be significantly reduced, preserving its effectiveness for future use.

Ecotoxicological Research on Non Target Organisms Conceptual and Methodological Focus

Assessment of Impacts on Soil Microbial Communities

The evaluation of herbicide effects on soil microbial communities is critical, as these microorganisms underpin essential ecosystem functions like nutrient cycling and organic matter decomposition. Research in this area has evolved from basic culture-dependent counts to sophisticated molecular and biochemical techniques that provide a more comprehensive picture of microbial health. nih.gov

Phospholipid Fatty Acid Analysis (PLFA) is a prominent culture-independent method used to characterize microbial communities. Phospholipids are essential components of living cell membranes and degrade rapidly upon cell death, making their analysis a reliable measure of the viable microbial biomass. Specific fatty acids serve as biomarkers for broad microbial groups. For instance, iso and anteiso branched-chain fatty acids are indicative of Gram-positive bacteria, while monounsaturated and cyclopropyl (B3062369) fatty acids are biomarkers for Gram-negative bacteria. mdpi.com Fungi can be identified by fatty acids like 18:2ω6c. By analyzing the complete profile of fatty acids extracted from a soil sample, researchers can gain insights into shifts in the microbial community structure resulting from herbicide application. mdpi.commdpi.com

Another powerful molecular technique is Denaturing Gradient Gel Electrophoresis (DGGE) of genes like the 16S rRNA gene for bacteria. This method separates DNA fragments of the same length based on their sequence, creating a "fingerprint" of the microbial community's diversity. Studies on other phenylurea herbicides have shown that long-term application can lead to significant shifts in these DGGE profiles, indicating a decrease in bacterial diversity. nih.gov

Table 1: Methodologies for Soil Microbial Community Assessment

MethodologyPrincipleInformation GainedRelevance to Herbicide Assessment
Phospholipid Fatty Acid Analysis (PLFA)Analysis of fatty acid profiles from microbial cell membranes.Provides quantitative data on viable microbial biomass and the relative abundance of broad microbial groups (e.g., Gram-positive/negative bacteria, fungi). mdpi.commdpi.comDetects shifts in community structure and biomass reduction due to herbicide stress. mdpi.com
Denaturing Gradient Gel Electrophoresis (DGGE)Separates PCR-amplified gene fragments (e.g., 16S rRNA) based on sequence, creating a community fingerprint.Reveals changes in microbial diversity and composition. nih.govmdpi.comIdentifies losses in bacterial diversity and changes in dominant species following herbicide exposure. nih.gov
Substrate-Induced Respiration (SIR)Measures the respiratory response of the microbial community to the addition of a readily available substrate like glucose. conicet.gov.arIndicates the size of the active microbial biomass. conicet.gov.arnih.govServes as a sensitive parameter for observing the initial shock or impact of pollutants on soil microorganisms. conicet.gov.ar
Community-Level Physiological Profiling (CLPP)Uses microplates (e.g., BIOLOG) with various carbon sources to assess the functional diversity of the heterotrophic microbial community. nih.govCreates a "metabolic fingerprint" showing what substrates the community can utilize.Shows how herbicide application can alter the functional capabilities and catabolic potential of the microbial community. nih.gov

Other key enzymes involved in nutrient cycling include:

Urease: Involved in the nitrogen cycle by hydrolyzing urea (B33335).

Phosphatases: Mediate the mineralization of organic phosphorus.

β-glucosidase and Cellulase: Involved in the carbon cycle through the breakdown of cellulose (B213188) and other organic compounds. researchgate.net

There is a growing need to develop specific and sensitive microbial biomarkers to assess the ecotoxicological effects of pesticides. nih.gov An ideal biomarker would reveal a direct effect of a pesticide on a microbial enzyme or pathway, providing a more targeted assessment than general activity measures. nih.gov This is particularly relevant for herbicides like Chlorbromuron, which have a specific mode of action—inhibiting Photosystem II (PSII). ontosight.airesearchgate.net Since this pathway is also present in some microorganisms like cyanobacteria, it presents a potential target for biomarker development. nih.govnih.gov

Furthermore, genotoxic effects can serve as biomarkers of exposure. Studies on this compound have evaluated its potential to induce chromosomal aberrations and micronuclei in mammalian cell lines, indicating a potential for genetic damage. researchgate.netresearchgate.net The presence of lagging chromosomes in these assays suggests that this compound may interfere with microtubule activity during cell division. researchgate.net Such cytogenetic biomarkers, while not directly microbial, point to a mechanism of toxicity that could be explored in non-target eukaryotic microorganisms. The development of such tools could lead to more sensitive and mechanistically informative risk assessments for herbicides. nih.govresearchgate.net

Research on Effects on Microbial Activity and Enzyme Functions

Conceptual Studies on Impacts on Non-Target Aquatic Organisms

The fate and effect of herbicides in aquatic systems are governed by the compound's chemical properties and its interaction with aquatic life, particularly primary producers.

The bioavailability of a chemical like this compound in aquatic environments dictates its potential to cause harm. Bioavailability is influenced by several physicochemical properties that determine how the compound partitions between water, sediment, and biota. mst.dk

Key properties for this compound include:

Water Solubility: this compound has a relatively low water solubility of 35 mg/L. agropages.com This property influences its mobility in aquatic systems. mst.dk

Octanol-Water Partition Coefficient (logP or K_ow): With a logP of 2.9, this compound shows a moderate tendency to partition into fatty tissues rather than remaining in the water column, suggesting a potential for bioaccumulation. agropages.comrothamsted.ac.uk

Soil Adsorption Coefficient (K_oc): The K_oc for this compound is high, at 908. agropages.com This indicates that the herbicide binds strongly to organic matter in soil and sediment. agropages.com Consequently, in aquatic systems, a significant portion of this compound is expected to be adsorbed to sediment, which can reduce its concentration in the water column and thus its bioavailability to pelagic organisms, but increase exposure for benthic organisms.

These properties suggest that while this compound can contaminate surface waters, its strong adsorption to sediment is a major factor controlling its environmental fate and bioavailability. agropages.com

Table 2: Physicochemical Properties of this compound and Environmental Implications

PropertyValueSourceConceptual Implication for Aquatic Systems
Molecular Weight293.5 g/mol agropages.comBasic molecular property.
Water Solubility (at 20°C)35 mg/L agropages.comModerate solubility suggests it can be transported in water but may also precipitate or partition out. mst.dk
logP (Octanol-Water Partition Coefficient)2.9 agropages.comIndicates a moderate potential for bioaccumulation in the fatty tissues of aquatic organisms. rothamsted.ac.uk
K_oc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient)908 L/kg agropages.comHigh value indicates strong binding to sediment and organic matter, reducing bioavailability in the water column but increasing sediment exposure. agropages.com
Henry's Law Constant4 x 10⁻⁴ Pa m³ mol⁻¹ agropages.comLow value suggests that volatilization from water is not a significant dissipation pathway.

This compound is a phenylurea herbicide that functions by inhibiting photosynthesis. ontosight.aihpc-standards.com Specifically, it targets Photosystem II (PSII) by blocking the electron transport chain, which is a fundamental process for all photosynthetic organisms. ontosight.ainih.gov

This mode of action is not exclusive to weeds. It is highly conserved across plants, algae, and cyanobacteria. nih.gov Therefore, it is conceptually understood that herbicides targeting PSII will inevitably impact non-target aquatic photosynthetic organisms, which form the base of most aquatic food webs. nih.govfrontiersin.org The introduction of such herbicides into aquatic ecosystems can lead to reduced photosynthetic efficiency and inhibition of growth in microalgae and cyanobacteria. nih.govjifro.ir

Toxicity data confirms this conceptual understanding. This compound is highly toxic to algae, with a reported 72-hour EC₅₀ (the concentration causing a 50% effect on growth) of 0.017 mg/L for certain species. herts.ac.uk This high toxicity to primary producers underscores the potential risk that PSII-inhibiting herbicides pose to the health and structure of aquatic ecosystems, as effects on this trophic level can cascade through the entire food web. nih.gov

Methodological Considerations for Assessing Effects on Soil Invertebrates (e.g., earthworms, Collembola)

Standardized laboratory tests are fundamental in ecotoxicology. Guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) provide robust protocols for testing the effects of chemicals on soil fauna. oup.com For earthworms, key tests include the acute toxicity test (OECD 207), which evaluates mortality over 14 days, and the reproduction test (OECD 222), which assesses sublethal effects on reproduction and growth over a longer period. syntechresearch.com Endpoints in these studies include mortality, changes in biomass, and reproductive output (e.g., number of cocoons and juveniles). mdpi.com

For Collembola, the reproduction test (ISO 11267) is a standard method to evaluate the effects of substances mixed into the soil on their survival and reproduction. oup.com Research has shown that Collembola, particularly the standard test species Folsomia candida, can be among the most sensitive invertebrates to a wide range of pesticides, including herbicides. oup.comresearchgate.net This highlights a critical methodological consideration: reliance on a single species, such as the earthworm Eisenia fetida, may not be sufficiently protective for all soil invertebrates, as sensitivity can vary significantly between taxa. researchgate.net For instance, some studies have found that while earthworms may be sensitive to amide/anilide herbicides, Collembola and enchytraeids (potworms) often show greater negative effects from herbicides and fungicides compared to insecticides. frontiersin.org

Methodological design also considers the test substrate. Tests are often conducted in standardized artificial soil to ensure comparability and reproducibility of results. However, environmental factors such as soil organic matter content can influence the bioavailability and toxicity of herbicides, a factor that can be explored in higher-tier studies. mdpi.com Beyond mortality and reproduction, behavioral responses, such as avoidance tests, can provide rapid indications of sublethal stress, though they may not always correlate with more severe impacts. mdpi.com The table below outlines the key conceptual and methodological parameters for assessing herbicide effects on these invertebrates.

Table 1: Methodological Parameters for Soil Invertebrate Ecotoxicity Testing

ParameterEarthworms (e.g., Eisenia fetida)Collembola (e.g., Folsomia candida)Rationale & Considerations
Standard GuidelineOECD 207 (Acute), OECD 222 (Chronic/Reproduction)ISO 11267 (Reproduction)Provides standardized, internationally accepted protocols for data reliability and comparison. oup.comsyntechresearch.com
Primary EndpointsMortality (LC50), Reproduction (EC50), Biomass changesMortality (LC50), Reproduction (EC50)Assesses both lethal and sublethal effects that can impact population sustainability. mdpi.com
Behavioral EndpointsAvoidance behaviorNot a standard endpointCan indicate sublethal stress and habitat quality impairment. mdpi.com
Exposure MediumStandard artificial soilStandard artificial soilEnsures consistency, although natural soil variables (organic matter, pH) can alter toxicity. mdpi.com
Relative SensitivityCan be less sensitive to some pesticides compared to arthropods. researchgate.netOften among the most sensitive groups to a broad range of pesticides. oup.comresearchgate.netHighlights the need for multi-species testing in risk assessment to protect diverse soil communities.

Research on Non-Target Plant Responses to Vapour-Phase Herbicides

Herbicides can move from the application site to affect non-target plants through various mechanisms, including spray drift and vapor drift. missouri.eduresearchgate.net Vapor drift occurs when a herbicide volatilizes—turns into a gas—from soil or plant surfaces and is transported by air currents. missouri.eduwisc.edu This phenomenon can cause damage to sensitive non-target plants, sometimes miles from the original application site. missouri.edu The potential for vapor drift is influenced by the herbicide's physicochemical properties, particularly its vapor pressure, as well as environmental conditions. wisc.eduepa.gov this compound has a low vapor pressure, suggesting a lower intrinsic potential for volatilization compared to highly volatile herbicides. agropages.com

Several factors can increase the risk of vapor drift for soil-applied herbicides. These include high air temperatures, low relative humidity, and specific atmospheric conditions like temperature inversions, where a layer of cool air is trapped beneath warmer air, limiting vertical mixing and allowing vapors to concentrate and move laterally. missouri.eduwisc.edu Furthermore, wet soil can enhance the rate of volatilization for some soil-applied herbicides. missouri.edu

Research on the effects of vapor-phase herbicides on non-target plants focuses on identifying injury at very low concentrations. wur.nl Experimental studies, often conducted in controlled environments like wind tunnels or fumigation chambers, expose test plants to various atmospheric concentrations of a herbicide to determine effect thresholds. researchgate.netwur.nl The endpoints measured to quantify plant response include:

Visible Injury: Symptoms such as chlorosis (yellowing), necrosis (tissue death), and morphological deformities. This is often the most sensitive parameter. wur.nl

Biomass Reduction: Changes in the dry weight of shoots and roots, indicating an impact on growth. wur.nl

Physiological Effects: Impacts on processes like photosynthesis, which can be measured through parameters like quantum yield. researchgate.net

Reproductive Effects: Outcomes such as delayed flowering, reduced flower production, and lower seed set, which have significant ecological implications. researchgate.net

Studies have shown that non-target plants can be highly sensitive to herbicide vapors. For some compounds, adverse effects have been observed at concentrations in the range of nanograms per cubic meter (ng/m³). wur.nl The sensitivity can also vary depending on the plant species and its growth stage at the time of exposure. researchgate.net While specific research on the vapor-phase effects of this compound is scarce, the established methodologies are applicable for assessing the potential risk of any herbicide to non-target vegetation.

Table 2: Factors Influencing Herbicide Vapor Drift and Non-Target Plant Impact

Factor CategorySpecific FactorInfluence on Vapor Drift
Herbicide PropertiesVapor PressureHigher vapor pressure increases the tendency to volatilize. epa.gov
FormulationEster formulations are often more volatile than amine salts. epa.gov
Environmental ConditionsTemperatureHigher temperatures increase volatilization. wisc.edu
Soil MoistureWet soil can increase the volatilization of some soil-applied herbicides. missouri.edu
Temperature InversionTraps vapors near the ground, allowing for long-distance lateral movement. missouri.edu
Plant ResponseSpecies SensitivityDifferent plant species exhibit varying levels of sensitivity to the same herbicide. wur.nl
Growth StageReproductive stages can be more sensitive than vegetative stages for some endpoints. researchgate.net

Quantitative Structure Activity Relationship Qsar Studies

Application of QSAR Models for Predicting Biological Activity and Herbicidal Potency

QSAR models are extensively used to predict the biological activity of phenylurea herbicides, including Chlorbromuron. These models help in estimating the herbicidal potency against target plant species and potential toxicity towards non-target organisms. researchgate.netnih.gov The fundamental principle is that the biological effect of a chemical is related to its physicochemical properties, which are in turn determined by its molecular structure. mst.dk

For phenylurea herbicides, QSAR studies have successfully modeled their primary mode of action: the inhibition of the Hill reaction in photosystem II during photosynthesis. researchgate.netnih.gov The effectiveness of these herbicides can be predicted by establishing a mathematical relationship between their structural properties and their observed biological activity.

Key parameters, or "descriptors," often used in these QSAR models include the octanol-water partition coefficient (log P or log K_ow), which measures a compound's lipophilicity (fat-solubility), and various electronic descriptors calculated using quantum mechanics. researchgate.netresearchgate.net For instance, a QSAR equation for rat toxicity combined log P and ionization potential to provide satisfactory estimates. researchgate.net

Research has provided calculated toxicity values for a range of phenylurea herbicides across different organisms, demonstrating the predictive power of these models. researchgate.net As shown in the table below, QSAR models can generate estimated toxicity values that can be compared with experimental data for risk assessment purposes.

Table 1: Predicted Biological Activity of Phenylurea Herbicides, including this compound Toxicity data is expressed as log [1/(mmol/L)] of the lowest available toxic concentration. Higher values indicate greater toxicity.

CompoundLog PFish (log LC50)Algae (log EC50)
This compound 3.05 2.57 1.33
Buturon1.600.43-
Chloroxuron4.002.821.92
Chlortoluron2.530.801.01
Diuron (B1670789)2.751.551.15
Linuron (B1675549)3.181.191.41
Metobromuron (B166326)2.460.851.06
Monuron (B1676734)1.880.420.61
Source: Adapted from Nendza, M. (1991) researchgate.net

Correlation Between Molecular Structure and Herbicidal Potency

The herbicidal potency of this compound is intrinsically linked to its specific molecular structure. As a member of the phenylurea class, its herbicidal action stems from the inhibition of photosynthesis at the photosystem II (PSII) complex in plants. researchgate.netresearchgate.net This inhibition blocks the electron transport chain, leading to oxidative stress and ultimately, plant death. unl.edu

The key structural components of this compound responsible for this activity are:

The Phenylurea Backbone: The core N-phenyl-N',N'-dimethylurea structure is essential for binding to the D1 protein within the PSII complex. unl.edu

Substituents on the Phenyl Ring: this compound is characterized by the presence of a bromine atom at position 4 and a chlorine atom at position 3 of the phenyl ring. The nature and position of these halogen substituents are critical in determining the binding affinity to the target site and, consequently, the herbicidal potency. acs.org Studies on various phenylureas have shown that di-substituted compounds, like this compound, often exhibit different activity levels compared to their mono-substituted counterparts. acs.org

N-methoxy-N-methyl Group: The substitution pattern on the terminal nitrogen atom of the urea (B33335) group also modulates the molecule's activity, influencing its solubility, stability, and interaction with the binding pocket of the D1 protein.

Mutations in the gene that codes for the D1 protein can lead to resistance by altering the binding site, underscoring the precise structural requirements for herbicidal action. unl.edu For example, a single amino acid change can prevent the herbicide from binding effectively, rendering the plant resistant. unl.edu

QSAR in Predicting Environmental Fate Parameters

Understanding the environmental fate of this compound—what happens to it after it enters the environment—is critical for risk assessment. QSAR models are valuable tools for predicting key environmental parameters such as adsorption to soil and degradation rates, which influence its persistence, mobility, and potential to contaminate groundwater. mst.dkresearchgate.net

Adsorption Coefficients: The tendency of a pesticide to bind to soil particles is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). qsardb.orgecetoc.org QSAR models frequently use the octanol-water partition coefficient (Kow), a measure of hydrophobicity, to predict Koc. mst.dksci-hub.se For phenylurea herbicides, studies have shown that hydrophobicity, solubility, and polarizability are key properties influencing their retention in soil. colab.ws

One study involving 12 phenylurea herbicides, including this compound, developed QSAR models to predict the soil adsorption coefficient (Kd). researchgate.net This research demonstrated that molecular descriptors, such as "quantum" polarizability, could effectively predict adsorption, sometimes even better than models relying on experimental Kow values. researchgate.net This highlights the power of computational approaches in estimating environmental behavior. researchgate.net

Degradation Rates: QSAR can also model the degradation of herbicides. For instance, models have been developed to predict the breakdown of phenylurea herbicides by enzymes, a key degradation pathway in the environment. researchgate.net These models help estimate the persistence of the herbicide in soil and water. researchgate.net Generally, this compound is not considered persistent in water but can be moderately persistent in soil. d-nb.info

Table 2: Selected Molecular Descriptors Used in QSAR Models for Phenylurea Herbicide Adsorption

Descriptor TypeSpecific Descriptor ExampleRelevance to Adsorption
Size-related WNSA1 (Weighted PNSA)Larger compounds tend to have lower water solubility and thus higher soil sorption. qsardb.org
Electronic/Polarity ALFA polarizability (AM1)Relates to the distribution of electron charge and interactions with soil components. qsardb.org
Electronic/Charge Max net atomic charge for C atoms (AM1)High charge on carbon can indicate active functional groups, leading to better water solubility and lower sorption. qsardb.org
Hydrophobicity Octanol-water partition coefficient (Kow)A primary indicator of a chemical's tendency to move from water to organic phases like soil organic carbon. colab.wsd-nb.info
Source: Adapted from Karelson et al. (2009), Blondel et al. (2013) qsardb.orgresearchgate.net

Computational Chemistry Approaches in QSAR Modeling

The development of robust QSAR models for this compound and other pesticides relies on a variety of computational chemistry approaches. researchgate.net These methods are used to calculate molecular descriptors, which are numerical representations of a molecule's physicochemical properties, and to build the mathematical models themselves. tandfonline.comesisresearch.org

Calculation of Molecular Descriptors:

Quantum Chemistry Methods: These are fundamental to calculating electronic properties. nih.govnih.gov Methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., AM1, MNDO) are used to determine descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. researchgate.netesisresearch.org These descriptors provide insight into a molecule's reactivity and intermolecular interactions. researchgate.net

Molecular Mechanics and 3D-Structure Generation: Software is used to generate the three-dimensional structure of the molecule and calculate steric or geometric descriptors like molecular volume and surface area. esisresearch.org

Development of QSAR Models:

Statistical and Machine Learning Methods: Once descriptors are calculated, statistical techniques are employed to create the predictive model. Multiple Linear Regression (MLR) is a common starting point. esisresearch.orgnih.gov More advanced machine learning methods, such as Artificial Neural Networks (ANN) and Random Forest (RF), are increasingly used to capture complex, non-linear relationships between molecular structure and activity. nih.goveuropa.eu

Model Validation: A critical step in QSAR modeling is validation, which ensures the model is robust and predictive. This involves both internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's training. ukim.mk

These computational tools allow for the systematic analysis of large sets of chemicals, providing valuable predictions for risk assessment and the development of safer, more effective herbicides. tandfonline.comeuropa.eu

Q & A

Q. How to address discrepancies in reported hydrogen-bonding patterns in this compound’s crystal structures?

  • Resolution Strategy :

Re-analyze raw crystallographic data (e.g., .cif files) for omitted reflections or refinement errors .

Compare Hirshfeld surfaces across studies to identify packing differences.

Validate via periodic DFT calculations to assess lattice energy contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.